molecular formula C19H20N2O2S B2621254 (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-04-2

(4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2621254
CAS No.: 851801-04-2
M. Wt: 340.44
InChI Key: AYSUJYCWSNGNOX-UHFFFAOYSA-N
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Description

The compound “(4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a tetra-substituted imidazole derivative featuring a 4-methoxyphenyl ketone moiety linked to a 4,5-dihydroimidazole ring with a 2-methylbenzylthio substituent at position 2. Its structure combines electron-donating (methoxy) and lipophilic (methylbenzylthio) groups, which may influence its physicochemical and biological properties. Such approaches are commonly employed for constructing imidazole-based methanones .

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-16(14)13-24-19-20-11-12-21(19)18(22)15-7-9-17(23-2)10-8-15/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUJYCWSNGNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S and a molecular weight of 340.44 g/mol, is a synthetic organic molecule featuring an imidazole ring and a thioether linkage. This unique structure suggests potential biological activities, particularly in pharmacology.

Chemical Structure

The compound can be represented structurally as follows:

IUPAC Name (4methoxyphenyl)[2[(2methylphenyl)methylsulfanyl]4,5dihydroimidazol1yl]methanone\text{IUPAC Name }(4-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Biological Activity Overview

Research indicates that imidazole derivatives, such as the one , possess various biological activities including anticancer properties, antimicrobial effects, and potential interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the role of imidazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have shown significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division.

CompoundIC50 (nM)Cell Lines Affected
Compound 680–200HCT-15, HT29, HeLa, MDA-MB-468
Compound 220.15–1.52A549, HeLa, HepG2, MCF-7

These findings suggest that structural modifications can enhance anticancer efficacy through improved interactions with biological targets such as tubulin .

Antimicrobial Effects

Imidazole derivatives have also been explored for their antimicrobial properties. The presence of the thioether group in (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazole derivatives indicates that specific functional groups significantly influence biological activity. For instance:

  • The methoxy group at the para position enhances lipophilicity and may improve cellular uptake.
  • The thioether linkage is critical for biological interactions and may enhance binding to target proteins.

Study 1: Anticancer Efficacy

A study investigated the effects of various imidazole derivatives on breast cancer cells. The results demonstrated that compounds with similar structural features to (4-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibited:

  • Significant reduction in tumor growth in xenograft models.
  • Cell cycle arrest at the G2/M phase at specific concentrations.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of thioether-linked imidazole compounds against several bacterial strains. Results indicated:

  • Inhibition of growth in Gram-positive and Gram-negative bacteria.
  • The effectiveness was attributed to the thioether's ability to penetrate bacterial membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related imidazole derivatives highlight key variations in substituents and their implications:

Compound Name Key Substituents Potential Impact on Properties Reference
(4-Ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Ethoxyphenyl, 4-fluorobenzylthio Increased lipophilicity from ethoxy vs. methoxy; fluorobenzylthio may enhance metabolic stability compared to methylbenzylthio due to reduced oxidative susceptibility.
(4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Chlorophenyl, phenyl Chlorine’s electron-withdrawing effect may reduce electron density at the aryl ring, affecting binding interactions. Absence of thioether reduces lipophilicity.
2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol 4-Methoxyphenyl, diphenyl, ethanol Hydroxyl group introduces polarity, improving solubility but potentially reducing membrane permeability. Diphenyl groups may increase steric hindrance.
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5-one Chlorobenzothiophene, dimethylaminobenzylidene Benzothiophene and benzylidene moieties extend π-conjugation, possibly enhancing UV absorption. Dimethylamino group offers basicity, influencing solubility and charge distribution.
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole Furan, diphenyl Furan’s oxygen atom enhances hydrogen-bonding capacity, improving water solubility. Diphenyl groups contribute to high crystallinity.

Electronic and Steric Effects

  • Methoxy vs. In contrast, ethoxy (in ) increases lipophilicity, while chloro (in ) withdraws electrons, altering reactivity in electrophilic substitutions.
  • Thioether vs. Ether/Sulfonyl: The 2-methylbenzylthio group enhances lipophilicity compared to oxygen-based substituents (e.g., ethanol in ). Sulfonyl-containing analogs (e.g., in ) exhibit higher polarity and metabolic stability but reduced membrane permeability.

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